molecular formula C11H12O3S B091192 Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide CAS No. 19086-81-8

Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide

Cat. No. B091192
CAS RN: 19086-81-8
M. Wt: 224.28 g/mol
InChI Key: USPSFRIGBQIFSR-UHFFFAOYSA-N
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Description

Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide, commonly known as EBC-46, is a natural compound extracted from the seeds of the Blushwood tree (Hylandia dockrillii). It has gained attention in the scientific community for its potential use in cancer treatment due to its unique mechanism of action and minimal side effects.

Mechanism Of Action

EBC-46 works by activating the protein kinase C (PKC) pathway, which leads to the activation of several downstream signaling pathways that induce tumor cell death. It also stimulates the immune system to recognize and attack cancer cells, leading to an enhanced anti-tumor response.

Biochemical And Physiological Effects

EBC-46 has been shown to have minimal side effects in preclinical studies, with no observed toxicity or adverse effects on normal cells. It has been observed to induce a localized inflammatory response, leading to the recruitment of immune cells to the site of the tumor. EBC-46 also induces vasodilation, which increases blood flow to the tumor and enhances the delivery of chemotherapy drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of EBC-46 is its ability to induce rapid tumor necrosis, making it a potential alternative to traditional chemotherapy drugs that often have toxic side effects. However, the compound has a short half-life and requires careful handling and storage to maintain its stability.

Future Directions

Future research on EBC-46 could focus on optimizing its delivery and dosing strategies to enhance its anti-tumor effects. The compound could also be combined with other cancer treatments to enhance their efficacy and reduce side effects. Additionally, further studies are needed to understand the long-term safety and efficacy of EBC-46 in human clinical trials.

Synthesis Methods

EBC-46 is extracted from the seeds of the Blushwood tree using a complex process involving solvent extraction and chromatography. The compound has been successfully synthesized in the laboratory using a total synthesis approach, which involves the chemical synthesis of the compound from simpler starting materials.

Scientific Research Applications

EBC-46 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including melanoma, breast cancer, and prostate cancer. It has been observed to induce rapid tumor necrosis, leading to a significant reduction in tumor size. EBC-46 has also demonstrated the ability to inhibit tumor growth and metastasis by targeting multiple signaling pathways involved in cancer progression.

properties

CAS RN

19086-81-8

Product Name

Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

9,9-dioxo-9λ6-thiapentacyclo[6.4.0.02,7.03,11.06,10]dodecan-12-one

InChI

InChI=1S/C11H12O3S/c12-9-7-3-1-2-4-6-5(3)8(9)11(6)15(13,14)10(4)7/h3-8,10-11H,1-2H2

InChI Key

USPSFRIGBQIFSR-UHFFFAOYSA-N

SMILES

C1CC2C3C4C1C5C2S(=O)(=O)C3C4C5=O

Canonical SMILES

C1CC2C3C4C1C5C2S(=O)(=O)C3C4C5=O

synonyms

Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide

Origin of Product

United States

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